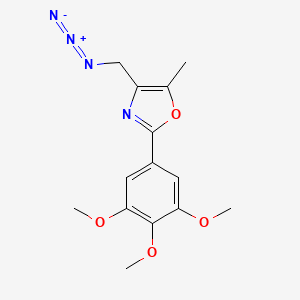
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole
Overview
Description
This compound is likely an organic compound given its composition. It contains an oxazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom. The presence of the azidomethyl group suggests that it might be used in click chemistry, a type of chemical reaction known for its efficiency and versatility .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions involving precursors with the necessary functional groups .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring and the azidomethyl group would be key features .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. The azide group could potentially undergo a variety of reactions, including click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxazole ring and the azide group could impact its solubility .Scientific Research Applications
Antitubulin Agents for Cancer Treatment
A class of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, including derivatives similar to 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole, was synthesized and evaluated for antiproliferative activity against cancer cell lines. These compounds showed promise as potential anticancer drugs due to their ability to bind to the colchicine site of tubulin, inhibiting tubulin polymerization and inducing apoptosis in cancer cells. Compounds demonstrated significant antitumor activity in vivo, suggesting their potential for further evaluation as anticancer agents (Romagnoli et al., 2017).
Synthesis of Fused-Ring Heterocycles
Novel Heterocyclic Syntheses
Research into the reactions of keto–enol tautomers of oxazole derivatives with α,β-alkynyl esters led to the synthesis of highly functionalized fused-ring heterocycles. This study highlights the versatility of oxazole derivatives in synthesizing complex heterocyclic structures, potentially useful for developing new therapeutic agents or materials (Silva et al., 2012).
Corrosion Inhibition
Acidic Corrosion Inhibitors for Steels
A series of 1,2,3-triazole derivatives, possibly including structures related to 4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole, were synthesized and demonstrated potential as inhibitors against the acidic corrosion of steels. These compounds highlight the application of oxazole derivatives in materials science, particularly in extending the life of metals exposed to corrosive environments (Negrón-Silva et al., 2013).
Antimicrobial and Anticancer Activity
Biological Activities of Oxazole Derivatives
New 2,4,5-trisubstituted oxazole derivatives were synthesized and evaluated for their antiproliferative activity. This research underscores the potential of oxazole derivatives in the development of new antimicrobial and anticancer agents, showcasing their bioactivity and applicability in medical research (Liu et al., 2009).
Extended Oxazoles Synthesis
Synthetic Elaboration of Oxazoles
Studies on the synthetic elaboration of 2-(halomethyl)-4,5-diphenyloxazoles demonstrate the utility of oxazole derivatives as reactive scaffolds for the synthesis of a diverse range of functionalized molecules. These findings contribute to the broader understanding of oxazole chemistry and its application in the synthesis of complex organic molecules (Patil & Luzzio, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-8-10(7-16-18-15)17-14(22-8)9-5-11(19-2)13(21-4)12(6-9)20-3/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZVFASXJWQUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azidomethyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



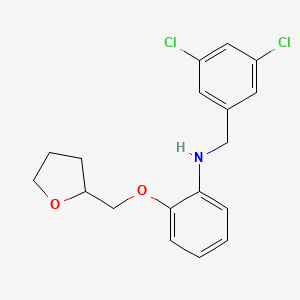
![N-[2-(4-Ethylphenoxy)ethyl]-1-heptanamine](/img/structure/B1440447.png)
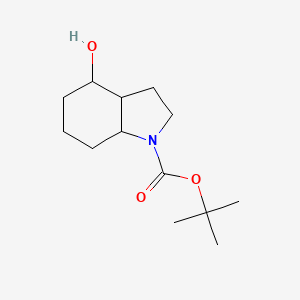
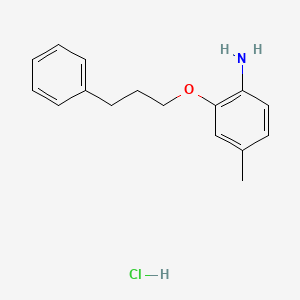

![4-[(Allyloxy)methyl]piperidine hydrochloride](/img/structure/B1440455.png)
![3-[(2,3-Dihydro-1H-inden-5-yloxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1440456.png)
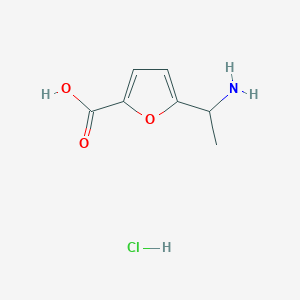

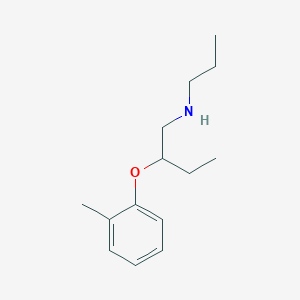
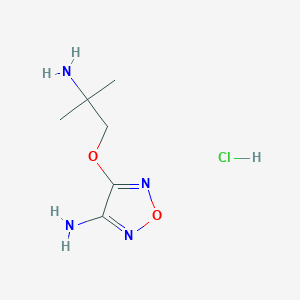
![N-[2-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide](/img/structure/B1440464.png)
![2',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole] hydrochloride](/img/structure/B1440465.png)
